molecular formula C12H19N3O2 B2859582 4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine CAS No. 1545939-41-0

4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine

Cat. No.: B2859582
CAS No.: 1545939-41-0
M. Wt: 237.303
InChI Key: QVEMDYWYXAJKGQ-UHFFFAOYSA-N
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Description

4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.3 g/mol It features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms

Preparation Methods

The synthesis of 4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of the compound without the need for protective groups. The reaction conditions are mild, making it a convenient approach for obtaining the desired product.

Chemical Reactions Analysis

4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine has several scientific research applications:

Comparison with Similar Compounds

4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c13-12(5-7-16-8-6-12)11-14-10(15-17-11)9-3-1-2-4-9/h9H,1-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEMDYWYXAJKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)C3(CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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